1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane

Thermochemistry Physical Organic Chemistry Computational Chemistry Validation

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0) is an orthoester-like compound that integrates a trifluoromethyl group with ethoxy and ethylthio moieties. Its structure features a central carbon atom bonded to a trifluoromethyl (-CF3) group, two ethoxy (-OEt) groups, and an ethylthio (-SEt) group.

Molecular Formula C8H15F3O2S
Molecular Weight 232.27 g/mol
CAS No. 68058-56-0
Cat. No. B12851689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane
CAS68058-56-0
Molecular FormulaC8H15F3O2S
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCOC(C(F)(F)F)(OCC)SCC
InChIInChI=1S/C8H15F3O2S/c1-4-12-8(13-5-2,14-6-3)7(9,10)11/h4-6H2,1-3H3
InChIKeyUURXWCXKJIPEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0): A Trifluoromethyl-Containing Orthoester Thioether Building Block for Specialty Synthesis


1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0) is an orthoester-like compound that integrates a trifluoromethyl group with ethoxy and ethylthio moieties [1]. Its structure features a central carbon atom bonded to a trifluoromethyl (-CF3) group, two ethoxy (-OEt) groups, and an ethylthio (-SEt) group . This molecular arrangement confers distinct reactivity as a masked electrophile and a potential precursor for generating trifluoromethylated synthons. Unlike simpler trifluoromethylthioethers or dithioacetals, this compound serves as a specialized building block for introducing both the CF3 group and sulfur/oxygen functionalities in a controlled manner [2]. Its gas-phase enthalpy of formation (ΔfH°gas) has been experimentally determined, providing a quantitative thermodynamic benchmark [3].

Synthetic Role

Masked CF3 electrophile with dual O/S reactivity handles.

Differentiator

2:1 O:S stoichiometry enables orthogonal deprotection strategies.

Thermochemical Anchor

Experimentally validated ΔfH°gas benchmark for computational studies.

Why Generic Substitution Fails for 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0)


This compound cannot be casually replaced by other trifluoromethylthioethers, orthoesters, or ketene dithioacetals due to the precise stoichiometry and spatial arrangement of its three heteroatom substituents (two O, one S) on a single carbon center. The presence of two ethoxy groups alongside one ethylthio group creates a unique electrophilic reactivity profile that differs from analogs with varying alkoxy/alkylthio ratios [1]. Simpler SCF3-building blocks (e.g., CF3S-Aryl or CF3S-Alkyl) lack the dual oxygen functionality that enables orthogonal deprotection strategies. Conversely, standard orthoesters (e.g., triethyl orthoformate) lack both the trifluoromethyl group and the sulfur atom, eliminating the possibility for subsequent thioether-mediated transformations. The quantitative evidence presented below demonstrates that the target compound offers measurable thermodynamic and functional advantages over its closest comparators, justifying its selection for specialized synthetic routes.

SCF3 Analog

Simpler CF3-thioethers lack the two ethoxy leaving groups, eliminating orthogonal deprotection pathways and directing reactivity exclusively through sulfur.

Dithioacetal

Perfluoroketene dithioacetals (0:2 O:S ratio) cannot serve as masked carbonyls; their utility is limited to thiol-based transformations, restricting synthetic route design.

Standard Orthoester

Triethyl orthoformate and similar compounds lack both the CF3 group and the sulfur atom, precluding subsequent thioether-mediated or fluorinated-synthon chemistry.

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0): Quantitative Differentiation Against Comparators


Thermodynamic Stability Benchmark: Gas-Phase Enthalpy of Formation for 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane

The target compound's gas-phase standard enthalpy of formation (ΔfH°gas) has been experimentally determined as -254.7 ± 2.5 kcal/mol via equilibrium measurements, providing a direct quantitative comparison with the non-fluorinated analog 1,1-diethoxy-1-(ethylthio)ethane [1]. This value serves as a critical thermodynamic anchor for computational studies and reaction calorimetry, which is absent for many related CF3-thioether building blocks. The 2.5 kcal/mol uncertainty range offers a high-precision benchmark for validating density functional theory (DFT) calculations or for assessing energetic contributions in synthetic route design [2].

ΔfH°gas Stability
Head-to-head
-254.7 ± 2.5 kcal/mol
Vs. non-fluorinated analog
Supports computational model validation.
High-precision benchmark for DFT or reaction calorimetry.
Thermochemistry Physical Organic Chemistry Computational Chemistry Validation

Physical Property Differentiation: Boiling Point, Density, and Flash Point vs. Non-Fluorinated Orthoesters

The target compound exhibits distinct physical property values that differentiate it from non-fluorinated orthoester analogs and inform handling/purification protocols. Its boiling point of 195.3 °C at 760 mmHg, density of 1.14 g/cm³, and flash point of 71.9 °C are reported . Compared to a structurally related non-fluorinated orthoester, triethyl orthoformate (boiling point 143 °C), the target compound boils approximately 52 °C higher, consistent with the increased molecular weight and polarizability imparted by the -CF3 and -SEt groups [1]. This higher boiling point can facilitate purification by simple distillation and may influence solvent compatibility in downstream reactions.

Boiling Point
Cross-study comparable
195.3 °C at 760 mmHg
+52 °C vs. triethyl orthoformate
Facilitates distillation-based purification.
Dictates volatility and safety parameters on scale-up.
Physicochemical Properties Process Chemistry Safety Assessment

Structural Orthogonality: Differentiation from Monothio-Orthoesters and Dithioacetals

The target compound possesses a unique 2:1 oxygen-to-sulfur heteroatom ratio at the central carbon (C(OEt)2(SEt)CF3), distinguishing it from both monothio-orthoesters (1:2 S:O ratio) and dithioacetals (2:0 S:O ratio) [1]. This stoichiometry enables orthogonal deprotection sequences: the ethoxy groups can be hydrolyzed under acidic conditions to reveal a carbonyl equivalent, while the ethylthio group can be independently activated via alkylation or oxidation [2]. In contrast, perfluoroketene dithioacetals (e.g., CF3-C(SR)2) lack the oxygen-based leaving groups, limiting their utility to thiol-based transformations only. This orthogonal reactivity is a class-level inference based on the compound's structure and the established reactivity of orthoesters and thioethers.

Orthogonal Reactivity
Class-level inference
C(OEt)2(SEt)CF3 (2:1 O:S ratio)
Enables sequential, chemoselective deprotections.
Reactivity inferred from orthoester/thioether class data; context-dependent.
Synthetic Methodology Protecting Group Strategy Chemoselectivity

Optimal Application Scenarios for 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane (CAS 68058-56-0) Based on Quantitative Evidence


Thermochemical Benchmarking and Computational Chemistry Validation

Utilize the experimentally determined ΔfH°gas value of -254.7 ± 2.5 kcal/mol to calibrate or validate computational models (e.g., DFT, ab initio) for fluorinated organic compounds [1]. This high-precision data point is essential for academic and industrial research groups developing force fields or predicting thermodynamic properties of novel CF3-containing molecules, as demonstrated by the compound's inclusion in the NIST Chemistry WebBook .

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

Employ the compound as a masked electrophile where the two ethoxy groups and the single ethylthio group can be sequentially deprotected under different conditions [1]. This scenario is particularly valuable in medicinal chemistry for the stepwise construction of trifluoromethylated carbonyl derivatives without premature thioether activation, a capability inferred from the compound's unique O:S stoichiometry .

Distillation-Based Purification for High-Purity Building Block Isolation

Leverage the compound's elevated boiling point of 195.3 °C at 760 mmHg to isolate it from lower-boiling reaction byproducts via simple fractional distillation [1]. This property facilitates the procurement of high-purity material for subsequent sensitive transformations where trace impurities could compromise catalyst performance, a practical advantage over more volatile analogs like triethyl orthoformate (bp 143 °C) .

Application
Selection Property
Validation Focus
Computational Chemistry Validation
High-precision ΔfH°gas benchmark
DFT or ab initio model calibration
Complex Molecule Synthesis
2:1 O:S leaving group ratio
Stepwise carbonyl/thioether deprotection
Building Block Isolation
Elevated boiling point (195.3 °C)
Fractional distillation feasibility

Technical Documentation Hub

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